2-(1H-Pyrazol-3-Yl)Pyridine
Overview
Description
2-(1H-Pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This structural motif is of interest due to its potential applications in coordination chemistry and its relevance in the synthesis of biologically active compounds. The pyrazole and pyridine rings provide a versatile scaffold for further functionalization and the introduction of various substituents, which can significantly alter the chemical and physical properties of the resulting compounds .
Synthesis Analysis
The synthesis of 2-(1H-Pyrazol-3-yl)pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives has been reported, which are used as ligands in coordination chemistry . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, providing a direct route for the preparation of these compounds . Other synthetic approaches include the cyclization reaction from dichloro-methylnicotinonitrile to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrazol-3-yl)pyridine derivatives has been studied using various techniques such as X-ray crystallography. For example, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a pyrazolo[1,5-a]pyridine unit revealed a monoclinic spatial structure with coplanar aromatic rings . Similarly, the structure of novel 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives has been elucidated, showing the existence of these compounds as the 3-hydroxy tautomer .
Chemical Reactions Analysis
2-(1H-Pyrazol-3-yl)pyridine derivatives participate in various chemical reactions, forming complexes with different metals. For instance, iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives have been characterized, exhibiting intermolecular hydrogen bonding and partial spin-state transitions . Additionally, (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes have been synthesized and shown to be active catalysts in ethylene oligomerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrazol-3-yl)pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the photoluminescent properties of these compounds have been investigated, with some exhibiting blue fluorescence in methanol solution at room temperature . The introduction of bulky substituents can lead to the formation of supramolecular architectures through hydrogen bonding and other weak molecular interactions . The optical properties, such as absorption and fluorescence spectra, are also affected by the conjugation system present in the derivatives .
Scientific Research Applications
Photoinduced Tautomerization Studies
Studies on derivatives of 2-(1H-pyrazol-3-yl)pyridine (PPP) like 2-(4-methyl-1H-pyrazol-5-yl)pyridine (MPP) and 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP) have shown that these compounds exhibit three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT) in dimers, and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These findings are significant for understanding dual luminescence and irreversible kinetic coupling in fluorescence bands, applicable in photochemical studies (Vetokhina et al., 2012).
Synthesis and Applications in Material Science
2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have applications in synthesizing multi-functional spin-crossover switches, emissive elements for biomedical sensors, and functional soft materials. Their use in catalysis also showcases the versatility of these compounds in material science and engineering (Halcrow, 2014).
Optoelectronic Applications
PPP derivatives, like 3-(1H-Pyrazol-1-yl)pyridine, have been utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials show significant potential in improving optoelectronic parameters, including high triplet energy and efficiency in blue and green PhOLEDs, underlining their relevance in advanced display technologies (Li et al., 2016).
Biomedical Research
PPP derivatives have found extensive use in biomedical research, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in numerous studies and patents. Their diverse substituents and synthetic methods make them suitable for various biomedical applications, highlighting their significance in drug development and related fields (Donaire-Arias et al., 2022).
Spin-State Chemistry in Iron Complexes
PPP and its derivatives have been studied in the context of spin-crossover research, particularly in iron complexes. Understanding the structural distortions and spin-state transitions in these complexes has implications for developing materials with specific magnetic properties, useful in information storage and other technological applications (Cook et al., 2015).
properties
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383939, DTXSID201257571 | |
Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-Yl)Pyridine | |
CAS RN |
75415-03-1, 192711-21-0 | |
Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Pyrazol-3-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.